molecular formula C11H18ClN3O4 B044629 4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride CAS No. 119410-83-2

4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride

Cat. No. B044629
M. Wt: 291.73 g/mol
InChI Key: SCHVLFOXONZAOB-SQIYYMKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride is a synthetic nucleoside analogue that has been extensively studied for its potential use in cancer treatment. This compound is also known as nelarabine and is a prodrug that is converted to its active form, 9-beta-D-arabinofuranosylguanine (ara-G), in vivo. In

Mechanism Of Action

Nelarabine is converted to its active form, ara-G, in vivo. Ara-G is incorporated into DNA during replication, leading to DNA chain termination and inhibition of cell proliferation. Additionally, ara-G is phosphorylated by deoxycytidine kinase, leading to the formation of ara-G triphosphate, which inhibits ribonucleotide reductase and deoxyribonucleotide synthesis.

Biochemical And Physiological Effects

Nelarabine has been shown to have cytotoxic effects on T-ALL and T-LBL cells in vitro and in vivo. It has also been shown to induce apoptosis in these cells. In addition, nelarabine has been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One advantage of using nelarabine in lab experiments is its specificity for T-cell malignancies. This allows for more targeted treatment and reduces the risk of off-target effects. However, one limitation is that nelarabine may not be effective in all cases of T-cell malignancies, and resistance to the drug can develop over time.

Future Directions

Future research on nelarabine could focus on identifying biomarkers that predict response to the drug, as well as developing combination therapies that enhance its efficacy. Additionally, research could focus on the use of nelarabine in the treatment of other types of cancer, such as solid tumors. Finally, research could explore the potential use of nelarabine in the treatment of autoimmune diseases.
In conclusion, nelarabine is a synthetic nucleoside analogue that has shown promise in the treatment of T-cell malignancies. Its specificity for these types of cancers makes it a valuable tool for lab experiments and potential clinical use. Further research is needed to fully understand its mechanism of action and to develop more effective treatment strategies.

Synthesis Methods

Nelarabine is synthesized from 2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl chloride, which is reacted with 4-amino-2(1H)-pyrimidinone in the presence of a base. The resulting intermediate is then treated with ethyl iodide to form nelarabine.

Scientific Research Applications

Nelarabine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). It has also been studied in the treatment of other hematological malignancies, such as Hodgkin's lymphoma and non-Hodgkin's lymphoma.

properties

CAS RN

119410-83-2

Product Name

4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride

Molecular Formula

C11H18ClN3O4

Molecular Weight

291.73 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3-ethyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C11H17N3O4.ClH/c1-2-6-9(16)7(5-15)18-10(6)14-4-3-8(12)13-11(14)17;/h3-4,6-7,9-10,15-16H,2,5H2,1H3,(H2,12,13,17);1H/t6-,7+,9-,10+;/m0./s1

InChI Key

SCHVLFOXONZAOB-SQIYYMKWSA-N

Isomeric SMILES

CC[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.Cl

SMILES

CCC1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl

Canonical SMILES

CCC1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl

synonyms

2'-deoxy-2'-C-ethylcytidine
2'-deoxy-2'-ethylcytidine
2'-ethyl-2'-deoxycytidine

Origin of Product

United States

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